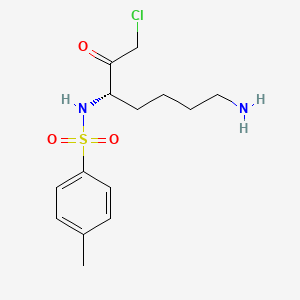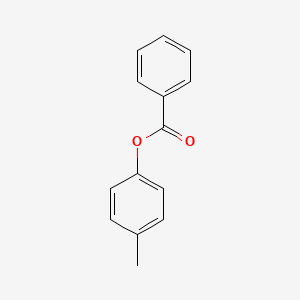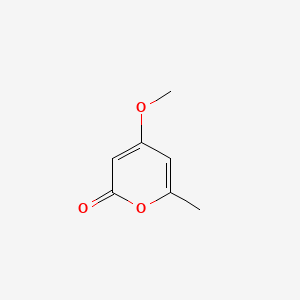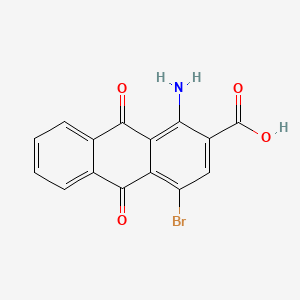
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Descripción general
Descripción
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a chemical compound with the CAS Number: 6363-90-2 . It has a molecular weight of 346.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-4-bromo-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid . The InChI code for this compound is 1S/C15H8BrNO4/c16-9-5-8 (15 (20)21)12 (17)11-10 (9)13 (18)6-3-1-2-4-7 (6)14 (11)19/h1-5H,17H2, (H,20,21) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 346.14 .Aplicaciones Científicas De Investigación
Synthesis and Drug Likeness
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is used in the synthesis of various organic compounds. A study by Shupeniuk et al. (2021) demonstrated its role in producing 4-substituted 1-amino-9,10-anthraquinones, which are significant for their potential in drug development. The study also involved in silico evaluations to estimate the drug likeness of these compounds, hinting at their possible pharmaceutical applications (Shupeniuk et al., 2021).
Reactivity with Nucleophilic Reagents
Another research by Adam and Winkler (1983) explored the reactivity of 1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid derivatives with nucleophilic reagents. This study provides insights into the chemical behavior of these compounds under different conditions, which is crucial for their application in synthetic chemistry and material science (Adam & Winkler, 1983).
Metal-Organic Complexes
Research by Wang et al. (2015) involved the use of 9,10-dioxo-9,10-dihydroanthracene derivatives in synthesizing metal-organic complexes. These complexes were characterized for their magnetic and luminescent properties, indicating potential applications in materials science and engineering (Wang et al., 2015).
Synthesis of Carminic Acid
Allevi et al. (1998) reported the synthesis of carminic acid using a derivative of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. Carminic acid is a significant natural dye, and its synthetic route is vital for industrial applications in dye production (Allevi et al., 1998).
Anticancer and Antimalarial Activities
A study by Hua et al. (2002) on substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives, closely related to 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, evaluated their anticancer and antimalarial activities. This highlights the potential of these compounds in the development of new therapeutic agents (Hua et al., 2002).
Non-Steroidal Inhibitors for Medical Applications
Abell et al. (1996) researched 9,10-dihydrophenanthrene-2-carboxylic acids, structurally similar to the compound , as inhibitors in medical applications. They found specific derivatives to be effective non-steroidal inhibitors for certain enzymes, indicating potential therapeutic uses (Abell et al., 1996).
Antimicrobial Activity
Zvarych et al. (2014) explored the antimicrobial activity of amino-acid derivatives of 9,10-anthraquinone, showing potential in developing new antimicrobial agents. This study reflects the broader scope of these compounds in addressing microbial resistance (Zvarych et al., 2014).
Safety And Hazards
The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing in the mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Propiedades
IUPAC Name |
1-amino-4-bromo-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-9-5-8(15(20)21)12(17)11-10(9)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLTGPCMCEKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297310 | |
| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
CAS RN |
6363-90-2 | |
| Record name | 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115340 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6363-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




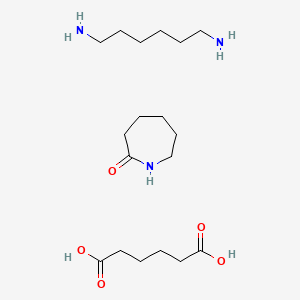
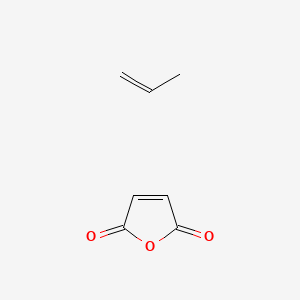
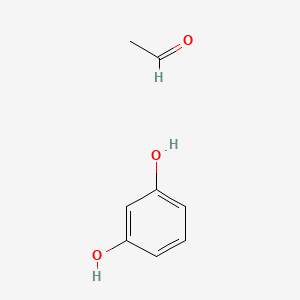
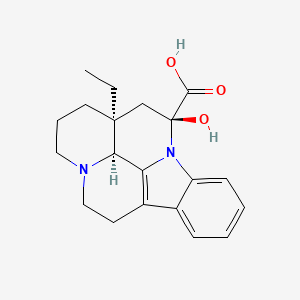
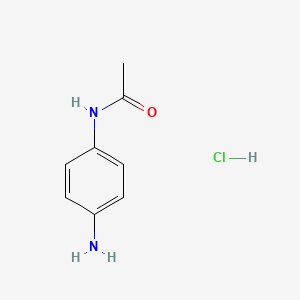
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)



